4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide
Description
Properties
IUPAC Name |
4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3OS/c19-18(20,21)25-16-8-6-14(7-9-16)22-17(26)24-12-10-23(11-13-24)15-4-2-1-3-5-15/h1-9H,10-13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUKXESNYGNIEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-(trifluoromethoxy)aniline with phenylpiperazine in the presence of a suitable coupling agent to form the intermediate product. This intermediate is then treated with thiophosgene to introduce the carbothioamide group . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Scientific Research Applications
-
Chemistry:
- Building Block: It serves as a building block in the synthesis of more complex organic molecules.
- Reagent: Utilized as a reagent in various organic transformations, facilitating the development of new chemical entities.
-
Biology:
- Biological Activities: The compound exhibits potential antimicrobial, antifungal, and anticancer properties. Research indicates that it may interact with specific biological targets, leading to inhibition of enzyme activity or modulation of receptor functions.
-
Medicine:
- Therapeutic Potential: Ongoing studies are investigating its role as a therapeutic agent for various diseases. Its potential as an enzyme inhibitor or receptor modulator positions it as a candidate for drug development.
-
Industry:
- Material Development: The compound is explored in the development of new materials and as an intermediate in pharmaceutical and agrochemical production.
Research has highlighted several biological activities associated with this compound:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Antifungal | Shows effectiveness against certain fungal pathogens. |
| Anticancer | Investigated for its potential to inhibit cancer cell proliferation. |
| Enzyme Inhibition | Acts on specific enzymes, potentially altering their activity. |
Mechanism of Action
The mechanism of action of 4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Trifluoromethoxy vs. Trifluoromethyl Phenyl Groups
- Compound 29 (4-(6-Fluoro-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-7-yl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carbothioamide):
Replacing -OCF₃ with -CF₃ (trifluoromethyl) reduces the compound’s polarity, increasing hydrophobicity (logP). This substitution may enhance membrane permeability but could reduce solubility .
Trifluoromethoxy vs. Methoxy Phenyl Groups
- 4-(2-Methoxyphenyl)-N-(3-pyridinyl)piperazine-1-carbothioamide :
The methoxy (-OCH₃) group is less electron-withdrawing than -OCF₃, leading to reduced metabolic stability. LC-MS retention times for methoxy analogs (e.g., 4.372 minutes, Method 1) are shorter than those of trifluoromethoxy derivatives (e.g., 5.161 minutes, Method 1), indicating lower hydrophobicity .
Chloro and Fluoro Substituents
- N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide :
Chlorine substituents increase molecular weight and polarizability compared to fluorine. However, carboxamide derivatives (vs. carbothioamide) generally exhibit lower metabolic resistance due to reduced sulfur-mediated stability .
Heterocyclic Variations
Pyridinyl vs. Phenyl Carbothioamide Moieties
- HRMS data (411.1461) confirm a molecular weight increase compared to phenyl analogs .
- Target Compound : The absence of pyridinyl nitrogen may reduce binding specificity but simplifies synthesis .
Functional Group Modifications: Carbothioamide vs. Carboxamide
- Compound 43 ((S)-4-(4-Fluorophenyl)-N-(5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-yl)piperazine-1-carboxamide):
Carboxamides exhibit lower electron-withdrawing capacity than carbothioamides, reducing π-π stacking interactions. However, carboxamides are more synthetically accessible . - Target Compound : The thioamide group (-C(=S)NH-) enhances resonance stabilization and may improve inhibition potency in enzyme targets .
Key Physicochemical and Pharmacological Data
Biological Activity
4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring, a trifluoromethoxy group, and a carbothioamide moiety, which collectively contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme-inhibitory effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₈F₃N₃OS |
| Molar Mass | 363.37 g/mol |
| CAS Number | 1027224-91-4 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the reaction of 4-(trifluoromethoxy)aniline with phenylpiperazine in the presence of a coupling agent, followed by treatment with thiophosgene to introduce the carbothioamide group.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can effectively inhibit bacterial growth, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro studies demonstrated that it can induce cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves apoptosis induction through the activation of caspase pathways, leading to programmed cell death .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10.4 |
| A549 | 12.5 |
Enzyme Inhibition
The biological activity of this compound extends to enzyme inhibition. It has been studied for its potential as an inhibitor of various enzymes involved in disease processes. Notably, it has shown promise as an inhibitor of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammatory pathways. The inhibition constants (IC50 values) for these enzymes suggest moderate inhibitory activity .
The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances electron-withdrawing properties, potentially increasing binding affinity to target sites on enzymes or receptors involved in disease processes .
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Antimicrobial Efficacy : A study on piperazine derivatives demonstrated that modifications like trifluoromethyl substitutions significantly enhanced antimicrobial activity against resistant strains of bacteria .
- Cytotoxicity Assessment : In vitro assays revealed that certain piperazine derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating potential therapeutic applications .
- Inflammation Modulation : Research indicated that compounds with structural similarities could modulate inflammatory responses by inhibiting COX and LOX pathways, suggesting a role in treating inflammatory diseases .
Q & A
Q. What are the key synthetic strategies for preparing 4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide?
The synthesis typically involves:
- Piperazine ring formation : Cyclization of 1,2-diamine derivatives with sulfonamide salts (e.g., using DBU as a base for ring closure) .
- Functionalization : Introducing the phenyl and trifluoromethoxyphenyl groups via nucleophilic substitution or coupling reactions. For example, reacting piperazine intermediates with aryl halides under Buchwald-Hartwig conditions .
- Carbothioamide incorporation : Treating the intermediate with thiophosgene or thiourea derivatives to introduce the carbothioamide moiety . Methodological considerations include optimizing solvent systems (e.g., DCM or acetonitrile) and temperature to enhance yield (>70%) and purity (>95%) .
Q. How can the structure of this compound be confirmed experimentally?
- Spectroscopic techniques :
- ¹H/¹³C NMR : Analyze chemical shifts for the piperazine ring (δ ~2.5–3.5 ppm for CH₂ groups), aromatic protons (δ ~6.8–7.5 ppm), and thiocarbonyl (C=S) signals .
- FT-IR : Confirm C=S stretching vibrations at ~1170–1200 cm⁻¹ and N-H stretches at ~3200–3300 cm⁻¹ .
Q. What preliminary biological assays are recommended to evaluate its activity?
- In vitro screening :
- Enzyme inhibition : Test against kinases or carbonic anhydrases using fluorometric assays (e.g., hCA I/II inhibition in ).
- Antimicrobial activity : Use MIC assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in the final carbothioamide step?
- Systematic parameter screening : Vary solvents (e.g., DMF vs. THF), bases (e.g., DBU vs. DIPEA), and temperature (25–80°C) to improve thiourea coupling efficiency .
- Catalyst selection : Use Pd-based catalysts (e.g., Pd(OAc)₂) for aryl amination steps, which can enhance regioselectivity .
- Purification : Employ flash chromatography (silica gel, 10% MeOH/CH₂Cl₂) or recrystallization (Et₂O/hexane) to isolate high-purity product .
Q. What computational methods are suitable for predicting physicochemical properties like solubility and logP?
- Software tools :
- Schrödinger’s QikProp : Predict logP (~3.4), topological polar surface area (TPSA ~88 Ų), and solubility (e.g., -3.5 LogS) based on molecular descriptors .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for reactivity studies .
Q. How should contradictory biological activity data across studies be resolved?
- Dose-response profiling : Re-evaluate IC₅₀ values using standardized assays (e.g., fixed ATP concentrations in kinase assays) .
- Metabolic stability : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Structural analogs : Synthesize derivatives (e.g., replacing trifluoromethoxy with methoxy groups) to isolate SAR trends .
Q. What strategies can elucidate the mechanism of action in complex biological systems?
- Proteomics : Use affinity chromatography with immobilized compound to identify binding partners in cell lysates .
- Molecular docking : Model interactions with target proteins (e.g., dopamine receptors) using AutoDock Vina and validate with mutagenesis studies .
- Pathway analysis : Perform RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., MAPK/ERK modulation) .
Methodological Resources
- Synthetic protocols : Refer to multi-step procedures in and for analogous piperazine derivatives.
- Analytical standards : Use USP-grade solvents and calibrate instruments with reference compounds (e.g., ’s NMR data).
- Data repositories : Cross-validate findings with PubChem’s computed properties (e.g., InChIKey, XLogP) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
